n,n-Dibutyl-2-methylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5448-40-8 |
|---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N,N-dibutyl-2-methylbenzamide |
InChI |
InChI=1S/C16H25NO/c1-4-6-12-17(13-7-5-2)16(18)15-11-9-8-10-14(15)3/h8-11H,4-7,12-13H2,1-3H3 |
InChI Key |
WCIGOPWNVVZWOT-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)C1=CC=CC=C1C |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CC=CC=C1C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Mechanisms of N,n Dibutyl 2 Methylbenzamide
Classical and Modern Synthetic Routes to N,N-Dibutyl-2-methylbenzamide
The synthesis of this compound and its analogs can be achieved through several established and contemporary methods, including acylation, oxidative coupling, and transamidation.
Acylation Reactions for this compound Synthesis
The most common method for synthesizing N,N-disubstituted benzamides is through the acylation of a secondary amine with a benzoic acid derivative. sld.cu In the case of this compound, this typically involves the reaction of 2-methylbenzoyl chloride with dibutylamine (B89481). evitachem.com This reaction is a form of nucleophilic acyl substitution. pearson.com
The process often starts with the conversion of 2-methylbenzoic acid to its more reactive acid chloride form using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. sld.cu The resulting 2-methylbenzoyl chloride is then reacted with dibutylamine to yield this compound. evitachem.com
An alternative approach involves the use of coupling reagents that activate the carboxylic acid directly, facilitating the reaction with the amine without the need to form the acyl chloride intermediate. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) have been used for the synthesis of similar N,N-diethyl-m-toluamide (DEET), a process that proceeds through a highly reactive 1-(m-toluoyl)imidazole intermediate. sld.cu Another modern coupling reagent is COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate], which allows for a one-pot synthesis from the carboxylic acid and amine. walisongo.ac.id
| Reactants | Reagents/Catalysts | Product | Reaction Type | Key Features |
|---|---|---|---|---|
| 2-Methylbenzoic acid and Dibutylamine | Thionyl chloride or Oxalyl chloride, then Dibutylamine | This compound | Acylation via Acyl Chloride | Two-step process, highly reactive intermediate. sld.cu |
| 2-Methylbenzoic acid and Dibutylamine | 1,1'-Carbonyldiimidazole (CDI) | This compound | Acylation with Coupling Agent | Forms a reactive acylimidazole intermediate. sld.cu |
| 2-Methylbenzoic acid and Dibutylamine | COMU | This compound | Acylation with Coupling Agent | One-pot synthesis, water-soluble byproducts. walisongo.ac.id |
Oxidative Coupling Strategies for this compound Analogs
Oxidative coupling represents a modern and efficient approach to forming C-C and C-heteroatom bonds, and it can be applied to the synthesis of complex amides. researchgate.netrsc.org These reactions often proceed through the direct functionalization of C-H bonds. rsc.org While specific examples for this compound are not prevalent, the synthesis of its analogs can be achieved through these methods.
One strategy involves the I₂-catalyzed oxidative acylation of tertiary amines with acyl chlorides. thieme-connect.com For instance, N,N-dialkylanilines can react with benzoyl chlorides in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) and an iodine catalyst to form N-alkyl-N-arylbenzamides. thieme-connect.com This method involves the cleavage of a C-N bond in the tertiary amine. thieme-connect.com
Another approach is the cross-dehydrogenative coupling (CDC) reaction, which has been used for N-N bond formation. d-nb.info Although less common for amide synthesis, the principles of activating N-H bonds can be conceptually extended. For example, iron-catalyzed selective N=S coupling of N-methoxy amides and sulfoxides has been developed for the synthesis of N-acyl sulfoximines, demonstrating the potential for novel amide analog synthesis. acs.org
Research into copper-catalyzed oxidative coupling reactions has elucidated mechanisms involving the formation of reactive iminium ion intermediates from N-phenyltetrahydroisoquinolines, which then react with nucleophiles. mpg.de These strategies highlight the potential for developing direct oxidative routes to this compound analogs.
Transamidation Approaches and Variants for this compound
Transamidation is a process where an existing amide is converted into a new amide by reacting it with an amine. researchgate.net This method can be particularly useful when the starting amide is more readily available than the corresponding carboxylic acid or acyl chloride.
For the synthesis of this compound, a potential route would involve the reaction of a suitable N-substituted-2-methylbenzamide with dibutylamine. The reactivity of the starting amide is crucial. Unactivated amides are generally unreactive, but their reactivity can be enhanced by introducing an electron-withdrawing group on the amide nitrogen, such as a Boc (tert-butyloxycarbonyl) or tosyl group. researchgate.netorganic-chemistry.org
Metal-free transamidation of secondary amides can be achieved under mild conditions by activating the amide. amazonaws.com For example, N-Boc activated secondary amides undergo chemoselective transamidation in the absence of any additives. organic-chemistry.org Nickel-catalyzed transamidation has also been developed for N-aryl benzamide (B126) derivatives. researchgate.net
| Starting Amide | Amine | Conditions/Catalyst | Product | Key Features |
|---|---|---|---|---|
| N-Boc-2-methylbenzamide | Dibutylamine | Metal-free, mild conditions | This compound | Activation of the amide with a Boc group. organic-chemistry.org |
| N-Aryl-2-methylbenzamide | Dibutylamine | Nickel catalyst | This compound | Transition-metal catalyzed C-N bond cleavage. researchgate.net |
| N,N-Dimethyl-2-methylbenzamide | Dibutylamine | Sodium tert-butoxide | This compound | Base-mediated transamidation. organic-chemistry.org |
Fixed-Bed Reactor Synthesis Techniques for this compound Precursors
Fixed-bed reactors are widely used in large-scale chemical synthesis, particularly for heterogeneously catalyzed gas-phase reactions. uni-stuttgart.de While the direct synthesis of this compound in a fixed-bed reactor is not commonly described, the synthesis of its precursors, such as 2-methylbenzoic acid, can be achieved using this technology.
For example, the alkylation of benzene (B151609) with propylene (B89431) to produce cumene, a precursor to phenol (B47542) and subsequently to various benzoic acids, is often carried out in fixed-bed reactors using zeolite catalysts. researchgate.net Similarly, the synthesis of linear alkylbenzenes, which are precursors to a variety of functionalized aromatic compounds, is performed in fixed-bed reactors. researchgate.net
These reactors offer advantages such as continuous operation and efficient heat management, which is crucial for reactions with a large heat of reaction. uni-stuttgart.de The catalyst is arranged in a fixed bed, and the reactants are passed through it. uni-stuttgart.de The design can be a simple packed bed or a more complex multitubular reactor for better temperature control. uni-stuttgart.de Such technology could be applied to the synthesis of intermediates required for the production of this compound.
Mechanistic Elucidation of this compound Formation
The formation of this compound primarily proceeds through a nucleophilic acyl substitution mechanism.
Nucleophilic Acyl Substitution Mechanisms in Amide Formation
Nucleophilic acyl substitution is a two-stage reaction mechanism. vanderbilt.edu The first stage involves the addition of a nucleophile to the carbonyl carbon of an acyl compound, leading to the formation of a tetrahedral intermediate. vanderbilt.edumasterorganicchemistry.com The second stage is the collapse of this intermediate, which reforms the carbonyl group and expels a leaving group. vanderbilt.edu
In the synthesis of this compound from 2-methylbenzoyl chloride and dibutylamine, the nitrogen atom of dibutylamine acts as the nucleophile. pearson.com Its lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride. pearson.com This leads to a tetrahedral intermediate where the oxygen atom carries a negative charge and the nitrogen atom has a positive charge. pearson.com
The intermediate then collapses, reforming the carbon-oxygen double bond. pearson.com The chloride ion, being a good leaving group, is expelled. pearson.com A second molecule of dibutylamine or another base present in the reaction mixture then deprotonates the nitrogen atom to yield the final product, this compound. pearson.com
The reaction can be catalyzed by acid or base. byjus.com Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. byjus.com Under basic conditions, the nucleophile is deprotonated, making it more anionic and thus more reactive. byjus.com
Radical Pathway Investigations in this compound Synthesis
The synthesis of amides, including this compound, can be achieved through innovative methods that proceed via radical pathways. One such method is the iron-catalyzed direct oxidative amidation of alcohols with N-chloroamines, which are prepared in situ from the corresponding amines. researchgate.net This approach represents a significant departure from classical acylation methods, which often involve carboxylic acid derivatives. researchgate.net
A proposed mechanism for this transformation involves the generation of radical intermediates. researchgate.net Although many methodologies are effective only with sterically unhindered reactants, this iron-catalyzed approach has been successfully employed for the synthesis of this compound from substituted benzylic alcohols and secondary amines. researchgate.net The reaction avoids the use of expensive and toxic transition metal catalysts often associated with other methods. researchgate.net Mechanistic studies suggest that the reaction proceeds through the formation of a C–N bond via an oxidative process. researchgate.net Radical trapping experiments can be used to confirm the involvement of a radical pathway; for instance, the complete suppression of a reaction in the presence of a radical scavenger like TEMPO supports a radical mechanism. nih.gov
The generation of radical species is often a key step. For example, in some related syntheses, a tert-butoxy (B1229062) radical is initially generated, which then abstracts a hydrogen atom to form an alkyl radical intermediate. beilstein-journals.org This radical then participates in subsequent bond-forming cascade reactions. beilstein-journals.org While not specifically detailed for this compound in the provided context, such pathways are plausible for similar oxidative amidation reactions.
Catalytic Reaction Mechanisms (e.g., Metal-Organic Frameworks, Palladium-Catalyzed) in Benzamide Synthesis
Catalysis is central to modern organic synthesis, offering efficient routes to amide bond formation. Various catalysts, including those based on palladium and zirconium, have been developed for benzamide synthesis. core.ac.ukwhiterose.ac.uk
Palladium-Catalyzed Synthesis: Palladium catalysts are effective in C-H functionalization reactions to synthesize complex amide-containing structures. whiterose.ac.uk For instance, palladium-catalyzed oxidative difunctionalization of alkenes can lead to the formation of oxindoles from N-arylacrylamides. beilstein-journals.org Two potential mechanisms are often proposed for such transformations. One pathway involves the generation of an alkyl radical which adds to the C=C bond, followed by cyclization and oxidation. beilstein-journals.org An alternative pathway suggests the formation of a σ-arylpalladium(II) intermediate, which then undergoes further reaction steps to yield the final product. beilstein-journals.org
Zirconium-Catalyzed Synthesis: Zirconium-based catalysts, such as ZrCl₄ and ZrCp₂Cl₂, have been shown to be effective in the direct thermal amidation of carboxylic acids with amines. core.ac.uk These catalysts can significantly accelerate the reaction rate compared to the uncatalyzed thermal process. core.ac.uk For example, the reaction of benzoic acid was greatly accelerated using ZrCp₂Cl₂ as a catalyst. core.ac.uk This method has been applied to the synthesis of various amides, demonstrating the versatility of zirconium catalysts in amide bond formation. core.ac.uk
The table below summarizes the catalytic conversion for the synthesis of amides using a zirconium catalyst. core.ac.uk
Table 1: Zirconium-Catalyzed Amide Synthesis Conversion| Reactants | Catalyst | Conversion (%) |
| Benzoic Acid & Amine | ZrCp₂Cl₂ | 83 |
| 4-Chlorobenzoic Acid & Benzylamine | None | 0 |
| 4-Chlorobenzoic Acid & Benzylamine | 5 mol% ZrCl₄ | 5 |
Photochemical Reaction Mechanisms in Benzamide Formation
Photochemical methods provide unique pathways for the formation of chemical bonds by utilizing light to generate reactive intermediates. acs.orgnumberanalytics.com These reactions often proceed under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods. numberanalytics.com The core principle involves the absorption of light by a molecule (a chromophore or a photocatalyst) to create an electronically excited state which is more reactive. acs.orgnumberanalytics.com
Key photochemical mechanisms applicable to benzamide formation include:
Photoinduced Electron Transfer (PET): In this process, an electronically excited photocatalyst can either donate an electron to an acceptor or accept an electron from a donor. acs.org This generates radical ions that can initiate a cascade of reactions. acs.orgnumberanalytics.com For example, visible-light photoredox catalysis can be used to generate alkyl radicals from suitable precursors, which then add to acrylamides, leading to cyclization and the formation of complex products like oxindoles. nih.gov
Energy Transfer: An excited photocatalyst can transfer its energy to a substrate molecule, promoting it to an excited state. acs.org This excited substrate can then undergo reactions such as cycloadditions or rearrangements. acs.orgnumberanalytics.com
Hydrogen Atom Transfer (HAT): An excited photocatalyst can abstract a hydrogen atom from a substrate, generating a radical intermediate that can participate in further reactions. acs.org
A specific example is the multicomponent synthesis of unsymmetrical diamines, which can start from 2-iodobenzamide (B1293540) derivatives. rsc.org In this process, visible light irradiation in the presence of a photocatalyst can generate an aryl radical species, which then undergoes a series of reactions, including radical addition to an imine formed in situ. rsc.org
The table below outlines common photochemical reactions used in synthesis. numberanalytics.com
Table 2: Common Types of Photochemical Reactions| Reaction Type | Description |
| [2+2] Cycloadditions | Formation of a four-membered ring from two alkenes or an alkene and a carbonyl compound. |
| Norrish Type I and II Reactions | Cleavage of a carbonyl compound to form radicals or abstraction of a hydrogen atom by an excited carbonyl group. |
| Photoinduced Electron Transfer | Transfer of an electron between molecules, leading to the formation of radical ions. |
Green Chemistry Principles and Sustainability Metrics in this compound Synthesis
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. opcw.orgcore.ac.uk The synthesis of this compound can be evaluated and optimized using the 12 Principles of Green Chemistry and various sustainability metrics. msu.eduacs.org
The 12 Principles of Green Chemistry provide a framework for creating more sustainable chemical processes: acs.org
Prevention: It is better to prevent waste than to treat or clean it up after it has been created. acs.org
Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org
Less Hazardous Chemical Syntheses: Methods should use and generate substances that possess little or no toxicity. msu.edu
Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity. msu.edu
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. msu.edu
Design for Energy Efficiency: Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure. msu.edu
Use of Renewable Feedstocks: Raw materials should be renewable whenever technically and economically practicable. msu.edu
Reduce Derivatives: Unnecessary derivatization (e.g., use of blocking groups) should be minimized or avoided. acs.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents. msu.edu
Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. msu.edu
Real-time analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. msu.edu
Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. msu.edu
To quantify the "greenness" of a synthesis, several sustainability metrics are employed:
Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactant atoms to product atoms. acs.org
Formula: Atom Economy (%) = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100 acs.org
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor relates the weight of waste produced to the weight of the desired product. Lower E-factors are better. acs.org
Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) msu.edu
Process Mass Intensity (PMI): Favored by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI considers the total mass used in a process to produce a certain mass of product. acs.org
Formula: PMI = Total Mass in Process (kg) / Mass of Product (kg) msu.edu
Applying these principles to the synthesis of this compound would involve selecting catalytic routes over stoichiometric ones, using safer solvents, minimizing energy-intensive steps, and aiming for high atom economy to reduce waste. acs.orgactascientific.com For example, direct amidation methods are preferable to multi-step syntheses that require protecting groups, as this aligns with the principles of reducing derivatives and improving atom economy. acs.org
The table below summarizes key green chemistry metrics.
Table 3: Key Green Chemistry Metrics| Metric | Formula | Goal |
| Atom Economy | (FW of atoms utilized / sum of FW of all reactants) x 100% msu.edu | Maximize |
| E-Factor | amount (kg) of waste / amount (kg) of desired product msu.edu | Minimize |
| Process Mass Intensity (PMI) | total mass in a process (kg) / mass of product (kg) msu.edu | Minimize |
Advanced Spectroscopic and Structural Characterization of N,n Dibutyl 2 Methylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for N,N-Dibutyl-2-methylbenzamide Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.
One-Dimensional NMR (¹H, ¹³C) Spectral Analysis
One-dimensional NMR spectra offer fundamental insights into the molecular structure of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for the aromatic and aliphatic protons. The aromatic protons on the 2-methylphenyl group typically appear as a multiplet in the range of δ 7.1-7.3 ppm. rsc.org The methyl group attached to the aromatic ring produces a singlet peak around δ 2.28 ppm. rsc.org The two non-equivalent butyl chains exhibit complex signals due to the restricted rotation around the amide C-N bond. The methylene (B1212753) protons adjacent to the nitrogen atom appear as broad multiplets, while the other methylene and terminal methyl groups of the butyl chains resonate at higher fields (lower ppm values). rsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group is typically observed as a singlet around δ 170-171 ppm. rsc.org The aromatic carbons show signals in the range of δ 125-137 ppm, with the quaternary carbon attached to the methyl group and the carbonyl group having distinct chemical shifts. rsc.org The carbons of the two butyl chains also display separate signals, confirming their non-equivalence.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.1-7.3 (m) | 125.3-130.2 |
| Aromatic C-CH₃ | - | 133.7-137.1 |
| Aromatic C-C=O | - | 137.1 |
| C=O | - | 170.7 |
| Ar-CH₃ | 2.28 (s) | 18.7 |
| N-CH₂ (Butyl 1) | 3.1-3.4 (br) | 45.9 |
| N-CH₂ (Butyl 2) | 3.4-3.7 (br) | 50.0 |
| N-CH₂-CH₂ (Butyl 1) | 1.4-1.6 (m) | 29.7-30.9 |
| N-CH₂-CH₂ (Butyl 2) | 1.1-1.3 (m) | 29.7-30.9 |
| CH₂-CH₃ (Butyl 1) | 1.2-1.4 (m) | 19.8-20.3 |
| CH₂-CH₃ (Butyl 2) | 0.8-1.0 (t) | 19.8-20.3 |
| CH₃ (Butyl 1) | 0.8-1.0 (t) | 13.6-14.0 |
| CH₃ (Butyl 2) | 0.7-0.9 (t) | 13.6-14.0 |
Note: Predicted values are based on typical ranges for similar functional groups. Actual experimental values may vary. (s = singlet, t = triplet, m = multiplet, br = broad)
Two-Dimensional NMR (COSY, DEPT-135, HSQC, HMBC) for this compound Connectivity
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule. github.iochimia.ch
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons within the butyl chains (e.g., between the N-CH₂ and the N-CH₂-CH₂ protons) and within the aromatic ring.
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps distinguish between CH, CH₂, and CH₃ groups. emerypharma.com CH and CH₃ groups typically show positive peaks, while CH₂ groups show negative peaks. This would be instrumental in assigning the methylene groups of the butyl chains.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduemerypharma.com Each cross-peak in an HSQC spectrum indicates a direct bond between a specific proton and a specific carbon, greatly aiding in the assignment of both ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduemerypharma.com For this compound, HMBC would be crucial for connecting the different fragments of the molecule. For example, it would show correlations between the N-CH₂ protons and the carbonyl carbon, as well as the aromatic carbons. It would also show correlations between the aromatic protons and the methyl carbon, and vice versa.
Vibrational Spectroscopy (Infrared, Raman) for this compound Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. The most prominent is the strong carbonyl (C=O) stretching vibration of the tertiary amide, which typically appears in the range of 1630-1660 cm⁻¹. Other significant peaks include the C-N stretching vibration around 1290-1350 cm⁻¹, and the C-H stretching vibrations of the aromatic and aliphatic groups in the 2800-3100 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. horiba.com The Raman spectrum would also show a strong band for the C=O stretch, as well as characteristic bands for the aromatic ring vibrations and the C-H bending and stretching modes of the alkyl chains. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (Aromatic) | Stretch | 3000-3100 |
| C-H (Aliphatic) | Stretch | 2850-2960 |
| C=O (Amide) | Stretch | 1630-1660 |
| C=C (Aromatic) | Stretch | 1450-1600 |
Mass Spectrometry (MS) for this compound Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. savemyexams.com The molecular formula of this compound is C₁₆H₂₅NO, which corresponds to a molecular weight of approximately 247.38 g/mol . chemsrc.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 247. The fragmentation of this compound is expected to follow characteristic pathways for amides and aromatic compounds. miamioh.edu Common fragmentation patterns include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and amides. msu.edu This would result in the loss of a propyl radical (C₃H₇•) to form an ion at m/z 204, or the loss of a butyl radical (C₄H₉•) to form an ion at m/z 190.
McLafferty Rearrangement: While less common for tertiary amides, this rearrangement could potentially occur.
Cleavage at the Carbonyl Group: Fragmentation can occur at the bond between the carbonyl carbon and the aromatic ring, leading to the formation of the 2-methylbenzoyl cation at m/z 119 and the dibutylaminyl radical. The ion at m/z 119 is often a prominent peak in the mass spectra of N,N-dialkyl-2-methylbenzamides. rsc.org Another possibility is the formation of the dibutylaminium ion at m/z 128.
Loss of Butene: Loss of a neutral butene molecule (C₄H₈) via a rearrangement process can also occur.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Formation Pathway |
|---|---|---|
| 247 | [C₁₆H₂₅NO]⁺ | Molecular Ion (M⁺) |
| 204 | [M - C₃H₇]⁺ | Alpha-cleavage |
| 190 | [M - C₄H₉]⁺ | Alpha-cleavage |
| 128 | [N(C₄H₉)₂]⁺ | Cleavage at C-N bond |
X-ray Crystallography of this compound and Related Benzamides
Crystal Structure Determination and Conformation Analysis
In the solid state, N-alkylated benzanilides often adopt a "folded" conformation where the aryl rings are cis to each other about the amide bond. acs.orgnih.gov For this compound, this would imply a specific spatial arrangement of the 2-methylphenyl group and the two butyl chains relative to the amide plane.
The presence of the bulky butyl groups and the methyl group on the aromatic ring will influence the torsion angles of the molecule. The steric hindrance between the ortho-methyl group and the carbonyl group, as well as between the two butyl chains, will likely cause the phenyl ring and the butyl groups to be twisted out of the plane of the amide group. This twisting minimizes steric repulsion and leads to the most stable solid-state conformation. X-ray diffraction analysis would precisely determine these dihedral angles. anton-paar.comutah.edu
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N,N-dialkylated benzamides |
Intermolecular Interactions and Packing in Benzamide (B126) Crystal Lattices
In the broader family of benzamides, hydrogen bonds are a predominant factor in determining crystal packing. mdpi.com For primary and secondary amides, strong N−H···O=C hydrogen bonds are common, often leading to the formation of well-defined synthons, such as chains or dimers. mdpi.comdcu.ie However, in a tertiary amide like this compound, the absence of an N-H donor proton precludes the formation of these classic hydrogen bonds.
Consequently, weaker C−H···O hydrogen bonds become significant in directing the molecular arrangement. mdpi.comiucr.org The carbonyl oxygen of the amide group is a potent hydrogen bond acceptor and can engage in multiple C−H···O interactions with hydrogen atoms from the alkyl chains (the n-butyl groups) and the aromatic ring of neighboring molecules. Studies on related N,N-dialkylbenzamides and other amides have shown that these interactions are crucial for molecular recognition and the stabilization of the crystal lattice. mdpi.commdpi.com For instance, in the crystal structure of N-(2-Pyridylcarbonyl)benzamide, molecules are linked by C—H⋯O hydrogen bonds to form a zigzag polymer chain. iucr.org Similarly, C-H···O interactions are noted as important in the packing of various thiourea (B124793) derivatives containing benzamide moieties. iucr.orgmersin.edu.tr
The bulky n-butyl groups and the 2-methyl substituted phenyl ring in this compound also contribute significantly to the crystal packing through van der Waals forces. The flexible nature of the butyl chains allows for efficient space-filling, maximizing attractive van der Waals contacts which are a cumulative and powerful force in stabilizing the crystal structure.
Table 1. Summary of Potential Intermolecular Interactions in Benzamide Lattices
| Interaction Type | Donor | Acceptor | Typical Role in Benzamide Lattices |
| C−H···O Hydrogen Bond | C-H (Aromatic, Alkyl) | O=C (Amide) | Formation of chains and complex 3D networks; a key directional force in tertiary amides. mdpi.comiucr.org |
| van der Waals Forces | All atoms | All atoms | Non-directional space-filling; significant contribution from alkyl chains and aromatic rings. mdpi.com |
| π–π Stacking | Phenyl Ring | Phenyl Ring | Contributes to lattice stability through aromatic ring interactions, can be offset or T-shaped. mdpi.com |
Theoretical and Computational Chemistry Studies of N,n Dibutyl 2 Methylbenzamide
Quantum Chemical Calculations for N,N-Dibutyl-2-methylbenzamide
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods provide insights into the electron distribution and energy landscape, which dictate the molecule's stability, reactivity, and geometry.
Electronic Structure and Molecular Orbital Theory
The electronic behavior of this compound is governed by its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Molecular orbital theory describes how atomic orbitals combine to form molecular orbitals, resulting in bonding and anti-bonding states. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov
For benzamide-type molecules, the HOMO is typically located on the electron-rich parts of the molecule, such as the phenyl ring and the amide group, while the LUMO is centered on the electron-accepting regions. rsc.org A smaller HOMO-LUMO gap suggests that the molecule can be more easily polarized and is generally more chemically reactive. nih.gov The introduction of alkyl substituents (dibutyl and methyl groups) to the benzamide (B126) core influences the electronic structure. Electron-donating groups generally increase the energy of the HOMO, which can affect the molecule's reactivity and interaction with electrophiles. rsc.org
Table 1: Key Concepts in Molecular Orbital Analysis of Benzamides
| Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. Relates to the ability to donate an electron. | The N,N-dibutyl and 2-methyl groups are electron-donating, which would be expected to raise the HOMO energy compared to unsubstituted benzamide, potentially increasing its reactivity towards electrophiles. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept an electron. | The LUMO is likely centered on the benzoyl moiety. Its energy level influences the molecule's susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
| Electron Density | The probability of finding an electron in a particular region of the molecule. | High electron density is expected around the oxygen and nitrogen atoms of the amide group and on the aromatic ring, making these sites important for intermolecular interactions. mdpi.com |
Conformational Analysis and Energy Minimization of this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the most significant conformational flexibility arises from rotation around the C(aryl)-C(O) bond and the C(O)-N bond, as well as the rotations within the n-butyl chains.
Energy minimization calculations are used to find the most stable conformer(s), which correspond to minima on the potential energy surface. upenn.edudrugdesign.org In N,N-dialkylbenzamides, steric hindrance plays a crucial role in determining the preferred conformation. The two bulky butyl groups on the nitrogen atom and the methyl group at the ortho position of the phenyl ring create significant steric crowding. This forces the amide group to twist out of the plane of the benzene (B151609) ring to relieve strain. Studies on analogous ortho-substituted benzamides show that this twisting can result in dihedral angles of 45–60° between the benzamide core and the phenyl groups.
The process of finding the lowest energy conformation involves systematically rotating key bonds and calculating the steric energy at each step until a minimum is found. upenn.eduresearchgate.net For the n-butyl chains, the anti conformation is generally favored over the gauche conformation to minimize steric interactions. libretexts.org
Table 2: Key Dihedral Angles and Expected Conformations
| Dihedral Angle | Description | Expected Influence on Conformation |
| C(aryl)-C(aryl)-C(O)-N | Rotation around the bond connecting the phenyl ring to the carbonyl carbon. | Significant deviation from 0° (coplanarity) is expected due to steric clash between the carbonyl oxygen/N-butyl groups and the ortho-methyl group. |
| C(aryl)-C(O)-N-C(butyl) | Rotation around the amide C-N bond. | This rotation has a high energy barrier due to the partial double bond character of the amide bond, but the planarity can be distorted by bulky substituents. |
| N-C-C-C (within butyl chains) | Rotation within the n-butyl chains. | A preference for the anti (180°) conformation is expected to minimize steric strain, though gauche conformers will also be present. libretexts.org |
Molecular Dynamics (MD) Simulations of this compound Analogs
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and stability. mdpi.com By solving Newton's equations of motion, MD simulations can model how a molecule moves and flexes over time in a given environment (e.g., in a solvent or bound to a protein). arxiv.org
While specific MD studies on this compound are not prominent in the literature, simulations of analogous benzamide derivatives, particularly in the context of ligand-protein interactions, are common. nih.govtandfonline.comnih.gov In these studies, MD simulations are typically performed after a ligand has been docked into a protein's binding site. The simulation assesses the stability of the docked pose, revealing whether the key interactions are maintained over time. pensoft.netresearchgate.net Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms during the simulation helps to confirm the stability of the complex. pensoft.net Such studies are crucial for validating docking results and understanding the dynamic nature of the ligand-receptor binding. tandfonline.comnih.gov
Molecular Docking Studies and Ligand-Target Interaction Modeling for Benzamide Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. researchgate.net This method is instrumental in drug discovery and in understanding the molecular basis of a compound's biological activity. scialert.net For benzamide derivatives, docking studies have been applied across a wide range of biological targets. mdpi.comnih.gov
Given that many N,N-dialkylbenzamides exhibit insect repellent properties, a relevant application of molecular docking for this compound would be to model its interaction with insect olfactory receptors, such as Odorant Binding Proteins (OBPs). nih.govsemanticscholar.orgresearchgate.net These studies help identify the key amino acid residues in the binding pocket that interact with the ligand. The binding affinity is estimated using a scoring function, which typically accounts for forces like hydrogen bonding, hydrophobic interactions, and van der Waals forces. mdpi.com
For benzamides, the carbonyl oxygen is a strong hydrogen bond acceptor, while the aromatic ring and alkyl chains can participate in hydrophobic and van der Waals interactions with nonpolar residues in the binding site. scialert.netdovepress.com The results from docking studies can guide the design of new analogs with improved binding affinity and, consequently, enhanced biological activity. dovepress.com
Table 3: Summary of Molecular Docking Principles for Benzamide Derivatives
| Interaction Type | Key Molecular Feature | Example Receptor Residues | Significance |
| Hydrogen Bonding | Carbonyl oxygen of the amide group. | Polar residues (e.g., Serine, Threonine, Asparagine). scialert.net | Crucial for anchoring the ligand in the binding pocket and providing specificity. |
| Hydrophobic Interactions | Phenyl ring, methyl group, dibutyl chains. | Nonpolar residues (e.g., Leucine, Valine, Phenylalanine). semanticscholar.org | Major contributor to the overall binding affinity, especially for nonpolar ligands. |
| Pi-Pi Stacking | Aromatic phenyl ring. | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan). | A specific type of stabilizing interaction between aromatic rings. |
| van der Waals Forces | All atoms of the ligand. | All residues in close contact. | General, non-specific attractive or repulsive forces that contribute to the overall fit. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com For insect repellents like this compound, QSAR models can predict the repellency of new, untested compounds based on calculated molecular properties, known as descriptors. nih.govakademiabaru.com
Numerous QSAR studies have been conducted on amide and carboxamide-based insect repellents, including analogs of the well-known repellent DEET (N,N-Diethyl-3-methylbenzamide). dtic.milelifesciences.orgplos.org These studies have shown that a compound's repellency can be correlated with a combination of descriptors. nih.govresearchgate.net The descriptors often found to be important are related to the molecule's charge distribution, polarity, size, and shape. nih.gov
A typical QSAR study involves:
Assembling a dataset of compounds with known activities (e.g., protection time against mosquitoes). akademiabaru.com
Calculating a large number of molecular descriptors for each compound.
Using statistical methods, such as multiple linear regression (MLR), to build a mathematical model that best correlates the descriptors with the activity. akademiabaru.com
Validating the model to ensure it is robust and has predictive power. mdpi.com
Analysis of QSAR models for amide repellents suggests that descriptors related to charge distribution and dipole moment are often critical, indicating that electrostatic interactions are important for the repellent's mechanism of action. nih.gov
In Silico Analysis for Predicting Chemical Properties and Reactivity of this compound
In silico analysis encompasses a wide range of computational methods used to predict the physicochemical properties, reactivity, and potential liabilities of a chemical compound without performing laboratory experiments. core.ac.ukljmu.ac.uk For this compound, these methods can quickly provide valuable data.
Predicted physicochemical properties often include molecular weight, boiling point, flash point, density, and LogP (a measure of lipophilicity). chemsrc.com These properties are crucial for understanding the compound's behavior, such as its volatility, which is important for an insect repellent.
Table 4: Predicted Physicochemical Properties for this compound
| Property | Predicted Value | Significance |
| Molecular Formula | C16H25NO | Defines the elemental composition. |
| Molecular Weight | 247.376 g/mol | Influences properties like volatility and diffusion. |
| Density | 0.951 g/cm³ | A fundamental physical property. |
| Boiling Point | 376.1°C at 760 mmHg | Indicates the temperature at which it transitions to a gas, relevant to its action as a vapor-phase repellent. |
| Flash Point | 163.2°C | Important for safety and handling considerations. |
| (Data sourced from Chemsrc for CAS 5448-40-8) chemsrc.com |
Reactivity can also be predicted in silico. As discussed in the quantum chemical calculations section, the HOMO-LUMO gap provides a general measure of reactivity. nih.gov More specific predictions can be made using models that identify potential sites of metabolism. For example, software can predict which carbon atoms are most likely to be hydroxylated by cytochrome P450 enzymes, a key step in the metabolism of many organic compounds. This information is valuable for understanding the compound's metabolic fate and potential for generating active or inactive metabolites.
Structure Activity Relationship Sar Studies and Analog Design of N,n Dibutyl 2 Methylbenzamide
Systematic Structural Modifications of the N,N-Dibutyl-2-methylbenzamide Scaffold
The exploration of the chemical space around the this compound scaffold has been a subject of medicinal chemistry research, aiming to understand and optimize the interactions of this class of compounds with biological targets. Systematic structural modifications typically involve alterations at three primary sites: the benzamide (B126) core, the N-alkyl chains, and the substituents on the aromatic ring.
One common modification strategy involves the substitution of the phenyl ring. For instance, the introduction of different groups at various positions can significantly impact the electronic properties and steric profile of the molecule. In related benzamide series, the addition of electron-withdrawing or electron-donating groups has been shown to modulate biological activity. For example, in a series of N-benzoyl-2-hydroxybenzamides, substituting the B ring with branched alkyl groups or electron-donating groups like dialkylamino and alkoxy moieties was found to be favorable for antimalarial activity. nih.gov
Another key area for modification is the amide linkage itself. While the core this compound structure features a tertiary amide, studies on related scaffolds have explored the impact of converting this to a secondary amide or replacing it with more chemically stable linkers. nih.gov For example, the synthesis of N-(4-ethylbenzoyl)-2-hydroxybenzamide analogs included variations of the imide linker to enhance metabolic stability. nih.gov
The N,N-dialkyl groups are also critical determinants of activity. The length, branching, and cyclization of these alkyl chains can influence the compound's lipophilicity, conformational flexibility, and ability to fit into hydrophobic pockets of target proteins.
The following table summarizes representative structural modifications and their rationales based on studies of analogous benzamide scaffolds.
| Modification Site | Type of Modification | Rationale | Representative Examples from Analogous Series |
| Benzamide Core | Substitution on the Phenyl Ring | To alter electronic properties and steric interactions. | Introduction of methoxy (B1213986), chloro, or nitro groups. nih.gov |
| Amide Linker | Conversion to Secondary Amide or Bioisosteric Replacement | To modify hydrogen bonding capacity and metabolic stability. | Replacement of imide with more stable linkers. nih.gov |
| N-Alkyl Groups | Variation of Chain Length and Branching | To optimize hydrophobic interactions and receptor fit. | Synthesis of N-methyl, N-propyl, and N-pentyl derivatives. nih.gov |
Impact of Substituent Effects on the Benzamide Core and Reactivity
Substituents on the benzamide core play a crucial role in defining the molecule's chemical reactivity and its interaction with biological targets. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the electron density of the aromatic ring and the amide group.
Studies on various benzamide derivatives have demonstrated that the position and nature of substituents are critical for activity. For instance, research on bis-aryl sulfonamides revealed that the presence and position of methoxy groups on the aryl ring were essential for biological activity, with their removal or displacement leading to a complete loss of function. nih.gov Conversely, the replacement of a chloro substituent with a bromo group retained activity, suggesting that steric and electronic properties at this position are more tolerant to change. nih.gov
The introduction of fluorine atoms into the benzamide scaffold has been a particularly successful strategy in medicinal chemistry. Fluorine substitution can enhance binding affinity, improve metabolic stability, and increase lipophilicity. nih.gov For example, the perfluorination of some benzamide derivatives led to an increased binding affinity compared to their non-fluorinated counterparts. nih.gov This effect is often attributed to the ability of fluorine to form favorable interactions, such as hydrogen bonds, and to modulate the acidity of neighboring protons. nih.govscience.gov
The reactivity of the benzamide core can also be influenced by these substituents. For example, the amide bond can undergo hydrolysis under acidic or basic conditions, and the rate of this reaction can be affected by the electronic properties of the aromatic ring.
The following table illustrates the impact of different substituents on the properties of benzamide analogs, as reported in various studies.
| Substituent | Position | Observed Effect on Analogous Series | Reference |
| Methoxy | 2 and 5 | Essential for activity; removal leads to inactivity. | nih.gov |
| Chloro | 4 | Tolerant to replacement with bromo group. | nih.gov |
| Nitro | 4 | Investigated for its electronic effect. | nih.gov |
| Fluorine | Ortho | Can increase binding affinity through intramolecular hydrogen bonds. | nih.gov |
Influence of N-Alkyl Chain Variations on Molecular Interactions and SAR
Studies on related compounds have consistently shown that the length of the N-alkyl chain is a key determinant of biological activity. For instance, in a series of N-alkylated bis-aryl sulfonamides, a clear correlation was observed between bioactivity and alkyl chain length. Potency gradually decreased as the alkyl chain length increased, with compounds bearing chains longer than N-pentyl being completely inactive. nih.gov Similarly, research on cannabimimetic indoles demonstrated that an optimal alkyl chain length of five carbons was required for high-affinity binding to cannabinoid receptors, with longer chains leading to a dramatic decrease in binding. nih.gov
The steric bulk of the N-alkyl groups also plays a significant role. In the bis-aryl sulfonamide series, the introduction of sterically bulky groups like N-isopropyl and N-isobutyl near the core structure had a notable impact on activity, in some cases eliminating one type of biological activity while retaining another. nih.gov This suggests that the shape and size of the N-alkyl substituents are crucial for fitting into specific binding pockets.
The hydrophobic character of the N-alkyl chains is another important factor. These chains often engage in hydrophobic interactions within the binding sites of proteins. The progressive increase in the number of carbon atoms in a chain can be used to probe the depth and extent of hydrophobic pockets in a receptor. drugdesign.org
The table below summarizes the observed effects of N-alkyl chain variations in different series of compounds.
| Alkyl Chain Variation | Compound Series | Observed Effect | Reference |
| Increasing Chain Length (Methyl to Dodecyl) | Bis-aryl sulfonamides | Gradual decrease in potency with increasing length; inactivity beyond N-pentyl. | nih.gov |
| Increasing Chain Length (Methyl to Heptyl) | Cannabimimetic indoles | Optimal binding with a five-carbon chain; dramatic decrease with a heptyl group. | nih.gov |
| Introduction of Steric Bulk (Isopropyl, Isobutyl) | Bis-aryl sulfonamides | Altered activity profile, suggesting importance of steric fit. | nih.gov |
| Homologation of Alkyl Chains | General principle | Used to explore the depth of hydrophobic pockets in receptors. | drugdesign.org |
Pharmacophore Modeling and Lead Optimization Strategies Based on Benzamide Scaffolds
Pharmacophore modeling and other computational techniques are powerful tools for the lead optimization of compounds based on the benzamide scaffold. researchgate.net A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net Once a pharmacophore is established, it can be used for virtual screening of compound libraries to identify novel, potentially active molecules. researchgate.net
The process of pharmacophore-based lead optimization often begins with a "hit" compound identified from screening, such as a benzamide derivative with moderate activity. jst.go.jp Structural modifications are then designed to better match the pharmacophore model and improve properties like potency and selectivity. This approach has been successfully applied to various benzamide-containing molecules. For example, in the development of Hepatitis B Virus (HBV) capsid assembly modulators, a pharmacophore model was generated from known active compounds, leading to the identification and subsequent optimization of a novel benzamide scaffold. jst.go.jp
Structure-based design, often used in conjunction with pharmacophore modeling, utilizes the three-dimensional structure of the target protein to guide the design of more potent and selective inhibitors. nih.govacs.org This strategy was employed in the lead optimization of a 4-aminopyridine (B3432731) benzamide scaffold to develop TYK2 inhibitors. nih.govacs.org By understanding the binding interactions between the ligand and the protein, specific modifications can be made to enhance these interactions.
Quantitative Structure-Activity Relationship (QSAR) studies are another key component of lead optimization. QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of newly designed analogs. For instance, a QSAR model was developed for a series of benzamide inhibitors of the Mycobacterium tuberculosis enzyme InhA, which aided in the design of more potent compounds. mdpi.com
The following table outlines common lead optimization strategies and their applications to benzamide scaffolds.
| Strategy | Description | Application to Benzamide Scaffolds | Reference |
| Pharmacophore Modeling | Defines the 3D arrangement of essential chemical features for activity. | Identification and optimization of novel HBV capsid assembly modulators with a benzamide core. | jst.go.jp |
| Structure-Based Design | Uses the 3D structure of the target protein to guide inhibitor design. | Optimization of a 4-aminopyridine benzamide scaffold for TYK2 inhibition. | nih.govacs.org |
| QSAR Modeling | Correlates chemical structure with biological activity to predict potency. | Design of potent benzamide inhibitors of Mycobacterium tuberculosis InhA. | mdpi.com |
| Virtual Screening | Computationally screens large libraries of compounds against a pharmacophore or target structure. | Identification of new benzamide-based hits from compound databases. | researchgate.net |
Metabolic Pathways and Biotransformation Mechanisms of N,n Dibutyl 2 Methylbenzamide in Vitro and Mechanistic Focus
Enzymatic Hydroxylation Pathways of Alkyl and Aryl Moieties in Benzamide (B126) Analogs (e.g., Cytochrome P450-mediated)
The enzymatic hydroxylation of both the alkyl and aryl portions of N,N-dialkylbenzamides is a key initial step in their metabolism, predominantly catalyzed by the cytochrome P450 superfamily of enzymes. nih.govnih.gov These reactions introduce a hydroxyl group, increasing the compound's polarity and facilitating further metabolism or excretion.
Alkyl Hydroxylation: For N,N-dialkylbenzamides, hydroxylation can occur on the N-alkyl chains. This process, known as ω-hydroxylation (at the terminal carbon) or (ω-1)-hydroxylation (at the sub-terminal carbon), is a common metabolic route. nih.gov For instance, studies on various CYP enzymes have demonstrated their ability to hydroxylate the terminal carbon of medium-chain n-alkanes. nih.gov The specific regioselectivity of hydroxylation can depend on the specific CYP isoform involved. nih.gov For example, in the metabolism of the insect repellent N,N-diethyl-m-toluamide (DEET), a structural analog, oxidation of the N-ethyl groups is a recognized pathway. optibrium.com
Aryl (Ring) Hydroxylation: Aromatic hydroxylation is another significant metabolic pathway for benzamide analogs. uef.fimdpi.com This reaction involves the insertion of an oxygen atom into the benzene (B151609) ring, typically catalyzed by CYP enzymes. mdpi.com In the case of DEET, oxidation of the methyl group on the aromatic ring to a hydroxymethyl group is a major metabolic route, leading to the formation of N,N-diethyl-m-hydroxymethylbenzamide. optibrium.comcas.czd-nb.info Studies with recombinant human CYP enzymes have identified that CYP1A2, CYP2B6, CYP2D6*1, and CYP2E1 are capable of metabolizing DEET via ring methyl oxidation. cas.cz The mechanism of aromatic hydroxylation by P450 enzymes is complex and can proceed through the formation of a reactive arene oxide intermediate. nih.gov
The specific CYP enzymes involved in the hydroxylation of benzamides can vary. For the benzamide derivative CJ-036878, CYP3A4 was found to be the major enzyme responsible for both aliphatic and aromatic hydroxylation, with minor roles played by CYP1A2, CYP2C19, and CYP2D6. uef.fi
N-Dealkylation and N-Oxidation Mechanisms of N,N-Dibutyl-2-methylbenzamide Derivatives
N-dealkylation and N-oxidation are crucial metabolic pathways for compounds containing N,N-dialkylamino moieties, including this compound analogs. These reactions are primarily mediated by cytochrome P450 enzymes.
N-Dealkylation: This process involves the removal of an alkyl group from the nitrogen atom. The mechanism typically starts with a CYP-catalyzed hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate. mdpi.com This intermediate then spontaneously breaks down to yield a secondary amine and a corresponding aldehyde or ketone. mdpi.comresearchgate.net For N,N-dialkylbenzamides, this results in a mono-dealkylated benzamide and an aldehyde. researchgate.net
Studies on N,N-dialkylbenzamides using rat liver microsomes have shown that the rate of N-dealkylation can be influenced by the lipophilicity and steric bulk of the alkyl groups. researchgate.net For N,N-diethyl-m-toluamide (DEET), N-deethylation to form N-ethyl-m-toluamide is a significant metabolic pathway observed in human, rat, and mouse liver microsomes. optibrium.comcas.cz Several human CYP isoforms, including CYP3A4, CYP3A5, CYP2A6, and CYP2C19, have been shown to catalyze the N-deethylation of DEET. cas.cz Mechanistic studies suggest that the N-dealkylation of N,N-dialkylbenzamides proceeds through the formation of a carbon-centered radical intermediate rather than a nitrogen radical cation. researchgate.net
N-Oxidation: While N-dealkylation is a common pathway, N-oxidation can also occur, leading to the formation of N-oxide metabolites. frontiersin.org This reaction involves the direct oxidation of the nitrogen atom. For some tertiary amines, N-oxidation is a recognized metabolic route. mdpi.com However, for N,N-dialkylbenzamides, studies have indicated that N-dealkylation is often the more favored pathway. researchgate.net The formation of N-oxides from tertiary amines can be catalyzed by both CYP enzymes and flavin-containing monooxygenases (FMOs). frontiersin.org
The table below summarizes kinetic data for the primary metabolism of the analog N,N-diethyl-m-toluamide (DEET) in human liver microsomes.
| Metabolic Pathway | Metabolite Formed | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) |
|---|---|---|---|---|
| Ring Methyl Hydroxylation | N,N-diethyl-m-hydroxymethylbenzamide | 133 ± 15 | 1140 ± 40 | 8.6 |
| N-deethylation | N-ethyl-m-toluamide | 434 ± 101 | 480 ± 60 | 1.1 |
Data from in vitro studies with pooled human liver microsomes. The values represent mean ± S.E. cas.cz
Conjugation Reactions (e.g., Glucuronidation, Sulfation) of this compound Metabolites (In Vitro Studies)
Following the initial Phase I oxidative reactions like hydroxylation, the resulting metabolites of benzamide analogs can undergo Phase II conjugation reactions. These reactions attach endogenous polar molecules, such as glucuronic acid or sulfate, to the metabolite, further increasing its water solubility and facilitating its excretion from the body. nih.gov
Glucuronidation: This is a major conjugation pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a suitable functional group, such as a hydroxyl group. nih.gov The hydroxylated metabolites of N,N-dialkylbenzamides, formed through either alkyl or aryl hydroxylation, are potential substrates for glucuronidation. For example, N-hydroxy metabolites of N-acetylbenzidine have been shown to undergo glucuronidation in the presence of human liver microsomes. While direct studies on this compound are not available, it is anticipated that its hydroxylated metabolites would be susceptible to forming O-glucuronides. N-glucuronidation, the direct conjugation of glucuronic acid to a nitrogen atom, is also a possible pathway for amine-containing compounds, primarily catalyzed by UGT1A4 and UGT2B10 in humans.
Sulfation: This pathway involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the metabolite, a reaction catalyzed by sulfotransferases (SULTs). optibrium.comresearchgate.net Similar to glucuronidation, hydroxylated metabolites of xenobiotics are common substrates for sulfation. optibrium.comresearchgate.net While sulfation is a recognized Phase II pathway, its role in the metabolism of N,N-dialkylbenzamides is less characterized in the available literature compared to glucuronidation. However, it remains a plausible metabolic route for any hydroxylated metabolites of this compound. optibrium.comresearchgate.net Studies have shown that various phenolic and alcoholic compounds undergo sulfation catalyzed by SULTs present in the liver and other tissues. optibrium.com
The table below outlines the major human cytosolic SULT enzymes and their typical substrates, which could potentially be involved in the sulfation of hydroxylated benzamide metabolites.
| SULT Isoform | Typical Substrates | Tissue Location |
|---|---|---|
| SULT1A1 | Phenols, aromatic amines | Liver, intestine, kidney |
| SULT1A3 | Catecholamines, dopamine | Liver, intestine |
| SULT1B1 | Thyroid hormones, phenols | Liver, intestine, kidney |
| SULT1E1 | Estrogens, steroids | Liver, adrenal gland |
| SULT2A1 | Steroids, bile acids | Liver, adrenal gland |
Information compiled from general literature on sulfotransferases. optibrium.com
In Vitro Models for Studying this compound Biotransformation
The study of the metabolic fate of compounds like this compound relies on various in vitro experimental models that simulate the metabolic processes occurring in the body, particularly in the liver. These models are essential for identifying metabolic pathways, characterizing the enzymes involved, and assessing potential metabolic liabilities of new chemical entities.
Liver Microsomes: This is one of the most widely used in vitro systems for studying Phase I metabolism. frontiersin.org Microsomes are vesicle-like fragments of the endoplasmic reticulum, prepared by ultracentrifugation of liver homogenate. frontiersin.org They contain a high concentration of cytochrome P450 enzymes. frontiersin.org Human liver microsomes (HLM), as well as microsomes from preclinical species like rats and mice, are extensively used to study the metabolism of N,N-dialkylbenzamide analogs like DEET. optibrium.comcas.cz These studies allow for the determination of key kinetic parameters such as Km and Vmax for different metabolic pathways. cas.cz Microsomes can also be used to study glucuronidation, as they contain UGT enzymes, though the addition of a pore-forming agent may be needed for optimal activity. frontiersin.org
Recombinant P450 Enzymes: To identify the specific CYP isoforms responsible for the metabolism of a compound, recombinant human P450 enzymes expressed in systems like insect cells (e.g., baculovirus-infected) or bacteria are used. uef.fi This approach allows for the incubation of the test compound with a single, known CYP isoform at a time. Studies on DEET have utilized a panel of cDNA-expressed human P450 enzymes to pinpoint the specific CYPs involved in its hydroxylation and N-dealkylation. cas.cz Similarly, the metabolism of the benzamide CJ-036878 was investigated using representative recombinant human CYP enzymes to identify CYP3A4 as the major metabolizing enzyme. uef.fi
Other In Vitro Systems:
The following table summarizes the primary in vitro models and their applications in studying the metabolism of benzamide analogs.
| In Vitro Model | Primary Application | Enzymes Present | Examples from Benzamide Analog Studies |
|---|---|---|---|
| Liver Microsomes | Phase I (Oxidation, N-dealkylation), Glucuronidation | CYPs, UGTs, FMOs | Determining kinetic parameters (Km, Vmax) for DEET metabolism. cas.cz |
| Recombinant P450s | Reaction Phenotyping (identifying specific CYPs) | Single CYP isoform | Identifying CYP2B6, CYP2C19, CYP3A4 etc. in DEET metabolism. cas.cz |
| Hepatocytes | Comprehensive metabolism (Phase I & II) | Full complement of hepatic enzymes | General drug metabolism studies. |
| Liver S9 Fraction | Screening for overall metabolic stability | CYPs, UGTs, SULTs, other cytosolic enzymes | General metabolism screening. |
Environmental Fate and Degradation Mechanisms of N,n Dibutyl 2 Methylbenzamide
Hydrolytic Degradation Pathways of N,N-Dibutyl-2-methylbenzamide in Aqueous Environments
The hydrolysis of this compound, a reaction involving the cleavage of its amide bond by water, can be influenced by catalysts such as acids or bases. evitachem.com Generally, amide hydrolysis results in the formation of a carboxylic acid and an amine. pearson.com In the case of this compound, this would yield 2-methylbenzoic acid and dibutylamine (B89481).
The rate and mechanism of amide hydrolysis can be complex. For benzamides, the reaction mechanism in strongly acidic media can involve the O-protonated amide reacting with water molecules. researchgate.net Studies on similar benzamides, such as N-methylbenzamide and N,N-dimethylbenzamide, have shown that at higher acid concentrations (above approximately 60% H2SO4), a different, faster reaction mechanism may take over. researchgate.net This alternative pathway is thought to involve a second proton transfer to the O-protonated amide, leading to the formation of an acylium ion, which then reacts with water to form the carboxylic acid product. researchgate.net
The stability of the amide bond to hydrolysis can also be influenced by the electronic properties of substituents on the aromatic ring. nih.gov Electron-donating groups can affect the rate of hydrolysis. nih.gov While specific studies on the hydrolytic stability of this compound are not widely available, research on other N-acyl amides has demonstrated that electron-rich acyl groups can accelerate hydrolysis under mild acidic conditions. nih.gov
It is important to note that the conditions in natural aqueous environments are typically much milder than the strong acidic or basic conditions used in laboratory studies. Therefore, the rate of hydrolytic degradation of this compound under typical environmental pH conditions is expected to be slow.
Photochemical Transformation Mechanisms of this compound
Photochemical transformation, or photodegradation, involves the breakdown of a chemical compound by light energy. For aromatic compounds like this compound, this process is a significant environmental degradation pathway. In the atmosphere, it is anticipated to exist in the vapor phase where it can be degraded by reacting with photochemically produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for the related compound N,N-Diethyl-m-toluamide (DEET) is about 15 hours, suggesting that photochemical reactions are a key removal mechanism from the air. nih.gov
The specific mechanisms of photochemical transformation for this compound are not extensively detailed in the available literature. However, studies on similar benzamides and other aromatic compounds provide insights into potential pathways. For instance, some benzamides can undergo photochemical rearrangement and ring expansion reactions. nih.govrsc.org It has been shown that dearomatized enolates of N-benzylbenzamides can undergo photochemical rearrangement to form cycloheptatrienes upon irradiation. nih.govrsc.org
Furthermore, the presence of a conjugated system in a molecule can lead to reactions like [2+2] cycloaddition under UV light, resulting in the formation of dimeric byproducts. vulcanchem.com While this has been noted for other complex molecules, its relevance to this compound would depend on its specific electronic structure and absorption spectrum. The degradation of biocides in paints has been shown to be influenced by photodegradation, with transformation products found in both the leachate and the material itself. au.dk
Biodegradation Mechanisms in Various Environmental Compartments
Biodegradation, the breakdown of organic substances by microorganisms, is a crucial process in the environmental fate of xenobiotic compounds. wikipedia.org While specific studies on the biodegradation of this compound are limited, information on the closely related compound N,N-diethyl-m-toluamide (DEET) suggests that biodegradation can occur, although it may not be rapid under all conditions. nih.gov
Microorganisms such as bacteria and fungi possess diverse enzymatic systems capable of degrading complex organic molecules. academicjournals.org The degradation process often involves initial transformations such as oxidation or hydrolysis, which introduce functional groups that make the molecule more water-soluble and susceptible to further breakdown. academicjournals.org For example, a fungus has been observed to degrade DEET into metabolites like N,N-diethyl-m-toluamide-N-oxide and N-ethyl-m-toluamide. researchgate.net Similarly, the bacterium Pseudomonas putida has been shown to utilize DEET as a sole carbon source, producing metabolites in the process. researchgate.net
The efficiency of microbial degradation is influenced by various environmental factors, including the type of microbial community present, the concentration of the chemical, temperature, light, and soil properties. researchgate.net Laboratory tests have shown that the rate of biodegradation can decrease at very low chemical concentrations, which may be more representative of environmental levels. nih.gov This suggests that results from studies using high concentrations may not accurately reflect biodegradation rates in natural ecosystems. nih.gov The presence of other organic compounds and nutrients can also impact the microbial degradation of a specific chemical. researchgate.net
Mechanistic Studies of Adsorption and Leaching in Environmental Media
The movement of this compound through soil and its potential to reach groundwater is governed by its adsorption to soil particles and its subsequent leaching. Adsorption is the process by which a chemical binds to the surface of soil particles, while leaching is its movement downward through the soil profile with water.
The extent of adsorption is influenced by both the chemical's properties and the soil's characteristics. For non-ionic organic compounds, the organic carbon content of the soil is a primary factor determining adsorption. diva-portal.org A higher organic carbon content generally leads to greater adsorption and reduced leaching. The mobility of such compounds can be assessed using the organic carbon-normalized adsorption coefficient (log Koc). diva-portal.org
While specific data on the adsorption and leaching of this compound is scarce, information on similar compounds provides some indication. For instance, N,N-Diethyl-m-toluamide (DEET) is described as having moderate mobility in soil. nih.gov This suggests a degree of adsorption to soil components, which would limit its leaching potential. The addition of biochar to soil has been shown to increase the adsorption and decrease the leaching of ammonium (B1175870) (NH4+), but had less effect on nitrate (B79036) (NO3-) leaching. agriculturejournals.cz This demonstrates how soil amendments can alter the mobility of chemicals.
The potential for leaching is also related to the compound's water solubility. diva-portal.org Chemicals with higher water solubility tend to be more mobile in the soil. The interplay between a compound's hydrophobicity (often expressed as the octanol-water partition coefficient, Kow), its adsorption characteristics, and the amount of water moving through the soil will ultimately determine its leaching potential. diva-portal.org
Xenobiotic Metabolic Processes in Environmental Contexts
Xenobiotic metabolism refers to the biochemical processes by which organisms transform foreign chemical compounds (xenobiotics). wikipedia.org In an environmental context, this primarily involves the metabolic activities of microorganisms in soil and water, as well as metabolic processes within plants that may absorb the compound. mdpi.com These processes are critical for the detoxification and breakdown of pollutants. openaccessjournals.com
The metabolism of xenobiotics typically occurs in phases. wikipedia.orgopenaccessjournals.commhmedical.com
Phase I reactions introduce or expose functional groups (e.g., hydroxyl, carboxyl) on the xenobiotic molecule through oxidation, reduction, or hydrolysis. openaccessjournals.com These reactions are often catalyzed by enzymes like cytochrome P450 monooxygenases. openaccessjournals.commhmedical.com
Phase II reactions involve the conjugation of the modified xenobiotic with endogenous molecules such as sugars, amino acids, or glutathione. mdpi.comopenaccessjournals.com This increases the water solubility of the compound, facilitating its further breakdown or sequestration. openaccessjournals.com
Phase III involves the transport and storage of the conjugated xenobiotics, for instance, into plant vacuoles. mdpi.com
For this compound, specific xenobiotic metabolic pathways in environmental systems have not been fully elucidated. However, based on the metabolism of the related compound DEET, several pathways can be hypothesized. In humans and rats, DEET metabolism involves oxidation of the methyl group to a carboxylic acid and dealkylation of the amide group. cdc.gov It is plausible that similar enzymatic processes, driven by microbial populations, occur in the environment. Microorganisms in soil and water possess a vast array of enzymes that can catalyze such transformations, ultimately leading to the breakdown of the parent compound. academicjournals.orgresearchgate.net
The rate and extent of xenobiotic metabolism in the environment are influenced by factors such as the bioavailability of the compound, the composition and activity of the microbial community, and environmental conditions like pH, temperature, and oxygen availability. researchgate.net
Applications of N,n Dibutyl 2 Methylbenzamide in Advanced Materials Science
Role of N,N-Dibutyl-2-methylbenzamide in Polymer and Resin Modification
The modification of polymers and resins is a critical process to enhance their intrinsic properties or to impart new functionalities. The incorporation of additives can influence mechanical strength, thermal stability, and processing characteristics. While direct research on the use of this compound as a polymer modifier is not extensively documented, its structural features suggest several potential roles.
The dibutylamino group and the methyl-substituted benzene (B151609) ring contribute to the molecule's steric bulk and hydrophobicity. When introduced into a polymer matrix, this compound could act as a plasticizer. Plasticizers are additives that increase the flexibility and durability of a material by reducing the intermolecular forces between polymer chains. The bulky butyl groups would likely create additional free volume within the polymer structure, lowering the glass transition temperature and making the material more pliable.
Furthermore, the amide group present in this compound can participate in hydrogen bonding with suitable polymer backbones, such as those containing hydroxyl or carboxyl groups. This interaction could improve the compatibility and dispersion of the compound within the polymer matrix, preventing phase separation and ensuring a homogeneous material. In the context of thermosetting resins, such as epoxies, the introduction of benzamide (B126) derivatives can influence curing kinetics and the final cross-linked network structure, potentially affecting the material's mechanical properties. For instance, studies on other N-substituted benzamides have shown that they can be utilized in the synthesis of various polymers, and their derivatives are considered for creating materials with tailored properties.
The table below outlines the potential effects of incorporating this compound into different polymer types based on its chemical structure and the known effects of similar additives.
| Polymer Type | Potential Role of this compound | Anticipated Effect on Polymer Properties |
| Polyvinyl Chloride (PVC) | Plasticizer | Increased flexibility and workability |
| Polyamides (Nylons) | Co-additive, processing aid | Altered melt viscosity, potential for modified surface properties |
| Epoxy Resins | Reactive diluent or modifier | Modified curing behavior and crosslink density, potential impact on toughness |
| Polyurethanes | Plasticizer, modifier | Enhanced flexibility, potential for altered foam properties |
It is important to note that the actual performance of this compound as a polymer modifier would need to be validated through empirical studies focusing on mechanical testing, thermal analysis, and morphological characterization of the resulting polymer blends.
Integration of this compound in Electronic and Optical Materials
The field of electronic and optical materials is increasingly reliant on organic molecules that possess specific electronic and photophysical properties. Benzamide derivatives have been investigated for their potential in these applications. A patent for a photosensitive resin composition includes "Benzamide, N,N-dibutyl-2-methyl-" as a potential component, suggesting its utility in photolithography or other light-based fabrication processes. google.com In such applications, the compound might act as a photosensitizer or as a component that influences the solubility and development characteristics of the resin upon exposure to light.
The electronic properties of benzamide derivatives are of significant interest. For example, first-principles calculations on chlorinated phenyl benzamides have shown that their electronic band gaps can be tuned through structural modifications. researchgate.nettandfonline.com One derivative, 4-chloro-phenyl-benzamide, was computed to have a band gap of 0.74 eV, which is in the range of semiconducting materials. researchgate.nettandfonline.com Another derivative, 2-chloro-3-chloro-phenyl-benzamide, exhibited a much larger band gap of 3.08 eV, a value that is characteristic of materials used in nonlinear optics (NLO). researchgate.nettandfonline.com These findings suggest that the electronic and optical properties of this compound could also be tailored, potentially for applications in organic electronics. The presence of the electron-donating dibutylamino group and the aromatic ring could facilitate charge transport, a key requirement for organic semiconductors.
The dielectric properties of materials are crucial for their use in electronic components like capacitors and insulators. The study on chlorinated phenyl benzamides also revealed that their dielectric constants could be modulated by altering their chemical structure. researchgate.nettandfonline.com The average dielectric constant for 4-chloro-phenyl-benzamide was calculated to be 3.28, while for 2-chloro-3-chloro-phenyl-benzamide it was 1.42. researchgate.nettandfonline.com This tunability is a desirable trait for designing materials for specific electronic applications.
The table below presents a hypothetical comparison of the potential electronic and optical properties of this compound based on the properties of related benzamide derivatives.
| Property | Related Compound | Reported/Calculated Value | Potential Implication for this compound |
| Electronic Band Gap | 4-chloro-phenyl-benzamide | 0.74 eV researchgate.nettandfonline.com | Potential for semiconducting behavior |
| 2-chloro-3-chloro-phenyl-benzamide | 3.08 eV researchgate.nettandfonline.com | Potential for use in nonlinear optical materials | |
| Dielectric Constant | 4-chloro-phenyl-benzamide | 3.28 (average) researchgate.nettandfonline.com | Could function as a dielectric material in electronic components |
| 2-chloro-3-chloro-phenyl-benzamide | 1.42 (average) researchgate.nettandfonline.com | Potential for low-k dielectric applications | |
| Optical Application | Benzamide, N,N-dibutyl-2-methyl- | Component in photosensitive resin google.com | Use in photolithography and optical device fabrication |
Further experimental investigation into the electronic absorption, fluorescence, and charge transport characteristics of this compound is necessary to fully realize its potential in electronic and optical materials.
Potential for this compound in Nanomaterial Development
Nanomaterial synthesis often requires the use of capping agents to control the size, shape, and stability of the nanoparticles. frontiersin.orgmdpi.comresearchgate.net Capping agents are typically amphiphilic molecules that adsorb onto the surface of the nanoparticles, preventing their aggregation and controlling their growth. The molecular structure of this compound, with its hydrophobic dibutyl and aromatic parts and its polar amide group, suggests that it could function as an effective capping agent in the synthesis of various types of nanoparticles.
The amide group can coordinate with metal ions or the surface of metal oxide nanoparticles, while the bulky, nonpolar butyl chains would provide a steric barrier, preventing the nanoparticles from coming into close contact and agglomerating. This would result in a stable colloidal suspension of nanoparticles. The nature of the capping agent can also influence the final morphology of the nanoparticles, directing their growth into spheres, rods, or other complex shapes.
While there is no specific research demonstrating the use of this compound as a capping agent, studies on other N-substituted benzamides have shown their utility in creating functionalized nanostructures. For instance, N-substituted benzamide derivatives have been used to coat core/shell nanostructures to improve their resistance to bacterial colonization. nih.gov This highlights the potential for benzamide-based molecules to not only stabilize nanoparticles but also to impart specific functionalities to their surfaces.
The potential roles of this compound in nanomaterial development are summarized in the table below.
| Nanomaterial Type | Potential Role of this compound | Expected Outcome |
| Metal Nanoparticles (e.g., Au, Ag) | Capping Agent | Control of particle size and shape, improved colloidal stability |
| Metal Oxide Nanoparticles (e.g., ZnO, TiO2) | Surface Modifier | Prevention of aggregation, functionalization of the nanoparticle surface |
| Quantum Dots | Ligand | Passivation of surface defects, enhancement of photoluminescence quantum yield |
The effectiveness of this compound as a capping agent would depend on various factors, including the solvent system, the nature of the nanoparticle precursor, and the reaction conditions. Experimental studies are needed to explore its binding affinity to different nanoparticle surfaces and its influence on their growth kinetics and final properties.
Advanced Analytical Methodologies for N,n Dibutyl 2 Methylbenzamide in Complex Matrices
Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, LC-MS/MS, UHPLC)
Chromatography is the cornerstone for separating N,N-Dibutyl-2-methylbenzamide from other components in a sample. The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the analyte's volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov this compound is amenable to GC analysis due to its thermal stability. In this method, the sample extract is injected into the GC, where the compound is vaporized and separated from other components as it travels through a capillary column. The separated compounds then enter the mass spectrometer, which provides identification based on the mass-to-charge ratio (m/z) of the molecule and its characteristic fragmentation pattern. This dual separation and detection capability offers high specificity. For compounds with polar functional groups that may not be suitable for direct GC-MS analysis, a derivatization step can be employed to increase volatility and improve chromatographic peak shape. sigmaaldrich.com
Research on analogous compounds like DEET demonstrates the utility of GC-MS. For instance, analysis of human skin emanations has successfully identified DEET using a nonpolar column and specific temperature programming to achieve separation. unl.edu A typical method for analyzing wastewater compounds involves extraction followed by determination with capillary-column GC/MS. nemi.gov
GC-MS Parameters for Analysis of a Related Benzamide (B126)
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Gas Chromatograph coupled to Mass Spectrometer | unl.edu |
| Column | HP-5 (nonpolar) | unl.edu |
| Injection Mode | Solventless injection with cryofocusing | unl.edu |
| Temperature Program | Initial hold at 40°C for 1.0 min, ramp at 17°C/min to 220°C, hold for 23.4 min | unl.edu |
| Ionization Mode | Electron Ionization (EI) | unl.edu |
| Detection | Single quadrupole mass analysis | unl.edu |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For compounds that may be less volatile or thermally sensitive, LC-MS/MS is the preferred technique. leeder-analytical.com It combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. leeder-analytical.com The analyte is separated on an LC column and then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). waters.com The precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and allows for very low detection limits. mdpi.com
A method for analyzing DEET and its metabolites in human urine utilized LC-MS/MS, achieving detection limits in the sub-µg/L range. nih.govjst.go.jp This highlights the suitability of the technique for biomonitoring studies.
LC-MS/MS Parameters for DEET Metabolite Analysis in Urine
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | High-Performance Liquid Chromatography-Tandem Mass Spectrometry | jst.go.jp |
| Sample Preparation | Solid-Phase Extraction (SPE) | jst.go.jp |
| Ionization Source | Electrospray Ionization (ESI) | mdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |
| Limits of Detection | 0.06–0.11 µg/L | nih.gov |
| Recovery | 74%–88% | nih.gov |
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is an evolution of conventional HPLC that uses columns with smaller particle sizes (sub-2 µm), enabling faster analyses and higher separation efficiency. researchgate.net When coupled with MS/MS, UHPLC-MS/MS methods can significantly reduce analysis time while maintaining high sensitivity and robustness. researchgate.net A sensitive method for determining 19 different biocides, including DEET, in various environmental matrices was developed using UHPLC-MS/MS. researchgate.net This approach is ideal for high-throughput screening of this compound in a large number of samples. The ability to rapidly separate multiple compounds in a single run makes it a cost-effective and efficient choice for environmental monitoring. waters.com
Microextraction Techniques for Sample Preparation (e.g., Dispersive Liquid-Liquid Microextraction, Solid-Phase Extraction)
Effective sample preparation is critical to isolate the target analyte from the sample matrix and pre-concentrate it to a level suitable for instrumental analysis. nih.gov Microextraction techniques are favored as they align with the principles of green analytical chemistry by minimizing solvent consumption and waste generation. mdpi.com
Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is a rapid and efficient microextraction method first introduced in 2006. mdpi.com The technique involves the rapid injection of a mixture of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (miscible in both the extraction solvent and the aqueous sample) into the aqueous sample. mdpi.comtci-thaijo.org This creates a cloudy solution of fine droplets, maximizing the surface area for the transfer of the analyte from the aqueous phase to the extraction solvent. tci-thaijo.org After centrifugation to break the emulsion, the sedimented organic phase containing the concentrated analyte is collected for analysis. thermofisher.com Key parameters such as the choice and volume of extraction and disperser solvents, pH, and salt addition must be optimized to achieve high extraction efficiency. researchgate.net
Typical DLLME Procedure for Organic Analytes
| Step | Description | Reference |
|---|---|---|
| 1. Sample Preparation | A defined volume of aqueous sample (e.g., 5-10 mL) is placed in a conical centrifuge tube. pH and ionic strength may be adjusted. | thermofisher.comresearchgate.net |
| 2. Solvent Injection | A mixture of extraction solvent (e.g., tetrachloroethylene, hexane) and disperser solvent (e.g., methanol (B129727), acetonitrile) is rapidly injected into the sample. | nih.gov |
| 3. Emulsification | A cloudy solution forms. The mixture may be vortexed or sonicated to enhance dispersion and analyte transfer. | nih.gov |
| 4. Centrifugation | The sample is centrifuged to separate the organic extraction solvent from the aqueous phase. | thermofisher.com |
| 5. Collection & Analysis | The small volume of extraction solvent (sedimented or floating) is collected with a microsyringe and injected into a chromatographic system. | researchgate.net |
Solid-Phase Extraction (SPE)
SPE is a widely used technique for sample clean-up and concentration from liquid samples. mdpi.com It operates on the principle of partitioning analytes between a solid sorbent and the liquid sample. A common procedure for extracting compounds like this compound from water involves passing the sample through a cartridge packed with a sorbent material, such as a modified polystyrene-divinylbenzene polymer. nemi.govjst.go.jp The analyte is retained on the sorbent while interferences are washed away. Finally, the analyte is eluted with a small volume of an appropriate organic solvent. nemi.gov This method was successfully applied to extract DEET and its metabolites from human urine before LC-MS/MS analysis, demonstrating good recoveries and precision. nih.govjst.go.jp
SPE Protocol for Extraction of Insect Repellents from Urine
| Step | Procedure | Reference |
|---|---|---|
| Sorbent | Modified polystyrene-divinylbenzene polymer | jst.go.jp |
| Conditioning | Cartridge is pre-conditioned with methanol and then water/formic acid. | scispace.com |
| Sample Loading | Acidified urine sample is loaded onto the cartridge. | jst.go.jp |
| Washing | Cartridge is washed with water/formic acid to remove hydrophilic interferences. | scispace.com |
| Elution | Analytes are eluted with a suitable organic solvent (e.g., acetonitrile, dichloromethane (B109758) mixture). | nemi.govscispace.com |
| Analysis | The eluate is evaporated and reconstituted for LC-MS/MS analysis. | nemi.govjst.go.jp |
Hyphenated Techniques for Comprehensive Analysis of this compound and its Mechanistic Byproducts
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive analysis of a target compound and its related substances. nih.gov Techniques like GC-MS and LC-MS/MS are prime examples. nih.gov During the synthesis or environmental/metabolic degradation of this compound, various byproducts, isomers, or degradation products can be formed. researchgate.netresearchgate.net These related substances may have similar chemical structures, making their separation and identification challenging.
For example, in the synthesis of N,N-diethyl-m-toluamide (DEET), byproducts can form that need to be removed during purification. researchgate.net Similarly, degradation studies on complex pharmaceutical molecules show the formation of multiple degradation products under stress conditions, which are identified using LC-MS techniques. researchgate.net
The use of tandem mass spectrometry (MS/MS) is particularly valuable. After chromatographic separation, the mass spectrometer can isolate a potential byproduct ion, fragment it, and the resulting fragmentation pattern can be used to elucidate its structure, often by comparison with the parent compound. lcms.cz High-resolution mass spectrometry (HRMS) offers even greater power, providing highly accurate mass measurements that can help determine the elemental composition of an unknown byproduct. researchgate.net This level of comprehensive analysis is crucial for process chemistry, impurity profiling, and metabolism studies.
Analytical Approaches for Byproduct Identification
| Potential Byproduct Type | Analytical Challenge | Hyphenated Technique Solution | Reference |
|---|---|---|---|
| Isomers | Identical mass, different structure. | Chromatographic separation (UHPLC/GC) followed by MS/MS to identify unique fragment ions. | lcms.cz |
| Degradation Products | Products from hydrolysis, oxidation, etc. | LC-MS/MS to separate products of varying polarity and identify structures from fragmentation patterns. | researchgate.net |
| Synthesis Byproducts | Unreacted starting materials or side-reaction products. | GC-MS or LC-MS to screen for expected and unexpected impurities. | researchgate.net |
| Unknown Metabolites | Unidentified structures formed in biological systems. | LC-HRMS (e.g., Orbitrap, TOF) for accurate mass determination and structural elucidation. | leeder-analytical.comresearchgate.net |
Future Research Directions and Concluding Perspectives on N,n Dibutyl 2 Methylbenzamide
Emerging Synthetic Strategies and Catalyst Development for N,N-Dibutyl-2-methylbenzamide
Traditional synthesis of N,N-dialkylbenzamides often involves the reaction of an acid chloride with a secondary amine. While effective, this route can require harsh reagents like thionyl chloride. Future research is expected to focus on more efficient, sustainable, and atom-economical synthetic methods.
Catalytic Approaches: The development of novel catalytic systems is a primary frontier. Drawing parallels from the synthesis of related compounds like N,N-diethyl-3-methylbenzamide (DEET), research into copper-based metal-organic frameworks (MOFs) could offer a promising route. mdpi.com These heterogeneous catalysts can facilitate oxidative coupling reactions under milder conditions, are robust, and can be recycled, aligning with the principles of green chemistry. mdpi.com Another avenue involves exploring ruthenium-based catalysts, which have proven effective for the selective N-alkylation of aminobenzenesulfonamides with alcohols, a strategy that could potentially be adapted. figshare.com
Transition-Metal-Free Strategies: Recent advancements have demonstrated the direct alkylation of N,N-dialkyl benzamides using the readily available base lithium diisopropylamide (LDA) without the need for transition-metal catalysts. nih.govnih.gov This approach proceeds via a directed ortho-lithiation of the tertiary benzamide (B126), offering an efficient pathway to functionalized benzamides. nih.govnih.gov Investigating the applicability of this method for the synthesis and further functionalization of this compound is a key future direction.
A comparison of potential modern synthetic strategies is presented below.
| Synthetic Strategy | Potential Catalyst/Reagent | Key Advantages | Relevant Research Analogy |
| Oxidative Coupling | Copper-based Metal-Organic Framework (MOF) | Heterogeneous, recyclable, mild conditions, high yield. | Synthesis of N,N-diethyl-3-methylbenzamide. mdpi.com |
| Direct Alkylation | Lithium Diisopropylamide (LDA) | Transition-metal-free, high efficiency, selective. | Alkylation of N,N-dialkyl benzamides with methyl sulfides. nih.govnih.gov |
| One-Pot Synthesis | 1,1'-Carbonyldiimidazole (B1668759) (CDI) | Avoids acid chloride intermediate, simple workup, high purity. | Synthesis of DEET from m-toluic acid and diethylamine. sld.cu |
| Continuous Flow Synthesis | Solid Acid/Base Catalysts in a Fixed-Bed Reactor | Scalable, industrially feasible, continuous process, high conversion. | One-step synthesis of DEET in a fixed bed. google.com |
Deeper Mechanistic Understanding of this compound Chemical Interactions
A thorough understanding of the reaction mechanisms underpinning new synthetic routes is crucial for process optimization and catalyst design. For this compound, future research should aim to elucidate the precise pathways of its formation and subsequent reactions.
For catalytic oxidative couplings, mechanistic studies on analogous compounds suggest the formation of radical initiators mediated by the catalyst. mdpi.com These radicals interact with the amine source to generate a carbamoyl (B1232498) radical, which can then react with the carboxylic acid through different potential pathways to form the final amide. mdpi.com Investigating these radical pathways for the specific synthesis of this compound would be a significant contribution.
In the case of transition-metal-free alkylation, preliminary studies point towards a mechanism involving the directed ortho-lithiation of the benzamide by LDA. nih.govnih.gov This step promotes the deprotonation of the reacting partner and triggers a nucleophilic acyl substitution. nih.gov Detailed kinetic and computational studies would be invaluable to confirm this mechanism for the target molecule and to understand the influence of the N,N-dibutyl and 2-methyl groups on the reaction rate and selectivity.
Exploration of Novel Application Areas Based on Mechanistic Insights
While specific applications for this compound are not yet widely established, its structural similarity to known bioactive molecules, particularly insect repellents like DEET (N,N-diethyl-m-toluamide) and its ortho-isomer N,N-Diethyl-2-methylbenzamide, suggests a strong potential in this area. mdpi.comvulcanchem.com
Future research should focus on screening this compound for its efficacy as an insect repellent. The longer butyl chains compared to the ethyl groups in DEET may influence properties such as volatility, skin adhesion, and receptor binding affinity, potentially leading to a longer duration of action. A deeper mechanistic understanding of how these molecules interact with insect olfactory receptors will be key. By elucidating the specific non-covalent interactions between the amide and the receptor's active site, researchers can rationally design next-generation repellents with improved performance and safety profiles.
Beyond repellency, the benzamide scaffold is present in numerous pharmaceuticals. Mechanistic studies on how the N,N-dibutyl and 2-methyl substitutions influence interactions with biological targets could open doors to applications in medicinal chemistry.
Interdisciplinary Research Opportunities involving this compound
The full potential of this compound can only be unlocked through collaborative, interdisciplinary research.
Synthetic Chemistry & Computational Chemistry: Computational chemists can model reaction pathways for the emerging synthetic strategies, predicting transition states and reaction energetics. This can guide synthetic chemists in selecting optimal catalysts, reagents, and reaction conditions, thereby accelerating the development of efficient synthetic routes.
Chemistry & Entomology: The investigation of its insect repellent properties requires a close partnership between chemists who synthesize the compound and its analogues, and entomologists who can perform rigorous bioassays to test for efficacy against various insect species.
Medicinal Chemistry & Structural Biology: If explored for pharmaceutical applications, medicinal chemists would need to collaborate with structural biologists to understand how the molecule binds to target proteins. This insight is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Material Science & Chemistry: For applications like controlled-release insect repellents, material scientists and chemists could work together to incorporate this compound into polymer matrices or microcapsules, studying the release kinetics and material stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
